Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Catalog No.
S787399
CAS No.
86815-10-3
M.F
C10H17NO3
M. Wt
199.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

CAS Number

86815-10-3

Product Name

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

IUPAC Name

ethyl 2-(2-oxopyrrolidin-1-yl)butanoate

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

InChI

InChI=1S/C10H17NO3/c1-3-8(10(13)14-4-2)11-7-5-6-9(11)12/h8H,3-7H2,1-2H3

InChI Key

SHDMCZAXOGVTRN-UHFFFAOYSA-N

SMILES

CCC(C(=O)OCC)N1CCCC1=O

Synonyms

α-Ethyl-2-oxo-1-pyrrolidineacetic Acid Ethyl Ester

Canonical SMILES

CCC(C(=O)OCC)N1CCCC1=O
  • Chemical Reference Standard

    The primary function identified for this compound is as a reference standard for research purposes. Companies sell Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate, particularly the (S)-enantiomer, as an impurity or metabolite standard for other pharmaceutical compounds [, ]. These standards are crucial for researchers developing analytical methods to detect and quantify impurities or byproducts within drug candidates.

  • Limited Literature Availability

    A search of scientific databases using Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate as a search term yielded no results related to its biological activity or other research applications. This suggests that the compound has not been extensively studied in its own right.

Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate, also referred to as (S)-Ethyl 2-(2-oxopyrrolidin-1-yl)butanoate in its stereospecific form, is a relatively under-researched organic compound. Information regarding its origin and specific significance in scientific research is currently limited. However, its structure suggests potential applications in areas like peptide synthesis due to the presence of the pyrrolidinone ring, a common motif in bioactive molecules [].


Molecular Structure Analysis

The key feature of ethyl 2-(2-oxopyrrolidin-1-yl)butanoate is the 2-oxopyrrolidin-1-yl group, also known as a pyrrolidinone ring. This five-membered heterocyclic ring contains one nitrogen atom and four carbon atoms, with a carbonyl group (C=O) attached to the second carbon. An ethyl ester group (CH3CH2-O-C=O) is linked to the second carbon of the butanoate chain, and the remaining carbon connects to the pyrrolidinone ring.


Chemical Reactions Analysis

  • Hydrolysis: The ester bond (C-O-C) in the ethyl group could be susceptible to hydrolysis (reaction with water), potentially yielding ethanol and 2-(2-oxopyrrolidin-1-yl)butanoic acid [].

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid or viscous liquid at room temperature due to the presence of both polar and non-polar groups.
  • Solubility: Potentially soluble in organic solvents like ethanol, methanol, or dichloromethane due to the ester group. Solubility in water might be limited due to the hydrophobic ethyl chain.
  • Melting point and boiling point: No data available.

XLogP3

1

Other CAS

86815-10-3

Dates

Modify: 2023-08-15

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